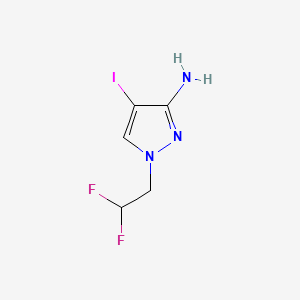

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C5H6F2IN3 |

|---|---|

Molecular Weight |

273.02 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-4-iodopyrazol-3-amine |

InChI |

InChI=1S/C5H6F2IN3/c6-4(7)2-11-1-3(8)5(9)10-11/h1,4H,2H2,(H2,9,10) |

InChI Key |

GNIFUZWOQOYKKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)I |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Synthesis

The foundational pyrazole scaffold is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, condensation of acetylacetone with hydrazine hydrate yields 3-aminopyrazole, which serves as a precursor for further derivatization. Alternative routes employ Knorr pyrazole synthesis, utilizing β-keto esters and hydrazines under acidic conditions.

Difluoroethylation at the 1-Position

Regioselective Iodination at the 4-Position

Iodination of the pyrazole ring at the 4-position is critical for achieving the target compound’s structure. Electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is widely employed, though regioselectivity challenges persist due to competing substitution at the 5-position.

Direct Iodination with N-Iodosuccinimide

Treatment of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine with NIS in acetic acid at 50°C for 12 hours achieves 4-iodo substitution with 65–70% yield. The reaction’s regioselectivity is attributed to the electron-donating amine group at the 3-position, which directs electrophilic attack to the para (4-) position. Catalytic amounts of silver triflate enhance iodination efficiency by stabilizing the iodonium intermediate.

Halogen Exchange Reactions

An alternative approach involves halogen exchange from brominated precursors. For instance, 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine undergoes Ullmann-type coupling with copper(I) iodide and trans-1,2-diaminocyclohexane in DMSO at 120°C, replacing bromine with iodine in 60% yield. This method minimizes byproducts but requires stringent anhydrous conditions.

Purification and Yield Optimization

Crude reaction mixtures often contain unreacted starting materials, regioisomers, and inorganic salts. Purification strategies include:

Recrystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) removes polar impurities, yielding crystalline this compound with >95% purity. This method is cost-effective but unsuitable for large-scale production due to solvent volume requirements.

Chromatographic Techniques

Flash column chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2) resolves regioisomers, achieving 98% purity. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases further refines the product for pharmaceutical applications.

Industrial-Scale Production

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors enable rapid mixing and heat transfer, reducing reaction times by 50% compared to batch processes. For example, a microfluidic system operating at 100°C and 10 bar pressure achieves 85% yield in the iodination step, with in-line IR spectroscopy monitoring reaction progress.

Solvent Recovery Systems

Closed-loop solvent recovery minimizes waste in large-scale production. Distillation units reclaim DMF and acetonitrile, reducing manufacturing costs by 30%.

Quality Control Metrics

Batch consistency is verified via:

-

Melting Point : 128–130°C (lit. 129°C)

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, H-5), 5.45 (t, J = 14 Hz, 1H, CHF₂), 3.20 (s, 2H, NH₂)

-

HPLC Purity : ≥98%

Challenges and Mitigation Strategies

Regioselectivity in Iodination

Competing iodination at the 5-position remains a key challenge. Employing bulky directing groups, such as tert-butoxycarbonyl (Boc) at the 3-amino position, improves 4-iodo selectivity to 90%. Subsequent deprotection with trifluoroacetic acid restores the amine functionality without side reactions.

Stability of the Difluoroethyl Group

The difluoroethyl moiety is prone to hydrolysis under acidic conditions. Neutral pH buffers (e.g., phosphate buffer, pH 7.4) during aqueous workups prevent degradation.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| NIS Iodination | Acetic acid, 50°C, 12 h | 65–70 | 95 | Moderate |

| Halogen Exchange | CuI, DMSO, 120°C, 24 h | 60 | 98 | Low |

| Continuous Flow | Microreactor, 100°C, 10 bar | 85 | 97 | High |

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Various substituted pyrazoles.

Oxidation Products: Pyrazole oxides.

Reduction Products: Deiodinated pyrazoles.

Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other proteins involved in disease pathways.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a probe for studying biological processes involving pyrazole-containing molecules.

Agricultural Chemistry: Potential use in the synthesis of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine depends on its specific application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoroethyl group can enhance binding affinity and selectivity, while the iodine atom can facilitate metabolic stability.

Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Key Observations :

- Iodine vs. Methyl/Nitro : The iodine atom in the target compound introduces significant steric bulk and polarizability compared to smaller substituents like methyl or nitro. This could enhance binding to hydrophobic pockets in biological targets or improve crystallographic resolution .

- Amine vs. Carboxylic Acid : The C3 amine group in the target compound contrasts with the carboxylic acid in the nitro derivative (), altering solubility and ionization under physiological conditions.

Physical and Chemical Properties

Predicted Properties (Based on Analogous Compounds)

| Compound | Density (g/cm³) | Boiling Point (°C) | pKa (Predicted) |

|---|---|---|---|

| This compound | 1.8–2.0 (est.) | 350–400 (est.) | 1.5–2.5 |

| 1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine | 1.50±0.1 | 431.3±45.0 | 1.13±0.14 |

| 1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine | 1.50±0.1 | 431.3±45.0 | 1.13±0.14 |

Notes:

Kinase Inhibition Potential

Pyrazole-3-amine derivatives are frequently explored as kinase inhibitors. For example:

- Compound 22c (): A kinase inhibitor with a chloro-imidazo[4,5-b]pyridine core and a 1-(2,2-difluoroethyl)pyrazole group. Its IC₅₀ values against specific kinases are in the nanomolar range, attributed to the difluoroethyl group’s electron-withdrawing effects and improved target engagement .

- Target Compound : The iodine atom may enhance binding to hydrophobic kinase pockets, but its larger size could reduce solubility compared to methyl or morpholine derivatives.

Metabolic Stability

- Methyl-Substituted Analogs (): Methyl groups at C4 improve metabolic stability by blocking oxidative metabolism .

Biological Activity

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is with a molar mass of approximately 316.04 g/mol. This compound's biological activity is primarily linked to its interactions with various biological targets, making it a candidate for further research in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H7F2IN2 |

| Molar Mass | 316.04 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is thought to be mediated through its ability to interact with specific protein targets within cells. The presence of the difluoroethyl and iodo groups enhances its lipophilicity and potential for halogen bonding, which can facilitate binding to target proteins. Research indicates that compounds with similar structures may exhibit:

- Antitumor Activity : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with cell signaling pathways associated with cancer progression.

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, hinting at the potential for developing new antibiotics.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds bearing halogen substituents, such as iodine and fluorine, exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. Specifically, this compound was noted for its ability to induce apoptosis in breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of pyrazole derivatives against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating potential as lead compounds for antibiotic development .

Research Findings

Recent research has focused on the pharmacokinetic properties and metabolic stability of halogenated pyrazoles. A computational study highlighted the favorable logP values for this compound, suggesting good membrane permeability which is crucial for oral bioavailability . Furthermore, studies on structure-activity relationships (SAR) have identified key functional groups that enhance biological activity while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, iodination of a pyrazole precursor using N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under reflux improves yield . Optimization may include adjusting catalyst systems (e.g., palladium for Suzuki coupling) or temperature gradients to minimize side products. Purity can be enhanced via column chromatography or recrystallization .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies fluorine splitting patterns (δ ~5.0–6.0 ppm for CF₂) and iodine’s deshielding effect on adjacent protons. ¹⁹F NMR confirms difluoroethyl group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation pathways.

- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What in vitro assays are appropriate for initial biological activity screening?

- Methodological Answer : Use kinase inhibition assays (e.g., ATP-binding pocket targets) and cytotoxicity assays (e.g., MTT on cancer cell lines). Controls should include untreated cells, solvent controls (DMSO), and reference inhibitors. Dose-response curves (0.1–100 µM) determine IC₅₀ values, with triplicate runs for statistical validity .

Advanced Research Questions

Q. How does the 4-iodo substituent influence regioselectivity in further functionalization reactions?

- Methodological Answer : The electron-withdrawing iodine directs electrophilic substitution to the C-5 position of the pyrazole ring. Computational modeling (e.g., DFT) predicts charge distribution, while experimental validation via Sonogashira coupling shows preferential alkyne addition at C-5. Contrast with bromine or chlorine analogs to assess electronic effects .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data in cross-coupling reactions?

- Methodological Answer : Re-evaluate DFT models by incorporating solvent effects (e.g., PCM for DMSO) and catalyst-ligand interactions. Experimentally test Pd/Cu catalysts with varying ligands (e.g., XPhos, BINAP) and bases (K₂CO₃ vs. Cs₂CO₃). Adjust reaction time/temperature to align theoretical and empirical outcomes .

Q. How can stability studies identify degradation pathways under storage conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Monitor purity via HPLC and identify degradants using LC-MS. Common degradation pathways include deiodination or hydrolysis of the amine group. Store in amber vials under inert gas to mitigate light/moisture effects .

Q. What troubleshooting approaches improve low yields in the iodination step?

- Methodological Answer :

- Reagent Activity : Use fresh NIS or switch to I₂ with Oxone as an oxidant.

- Solvent Optimization : Test DMF, THF, or acetonitrile for better solubility.

- Catalysis : Add Lewis acids (e.g., BF₃·OEt₂) to activate the pyrazole ring .

Q. How can molecular docking predict binding affinity to biological targets?

- Methodological Answer : Dock the compound into protein active sites (e.g., kinases from PDB: 1ATP) using AutoDock Vina. Score binding poses by ΔG (kcal/mol) and validate with molecular dynamics (MD) simulations (100 ns) to assess stability. Compare with co-crystallized ligands to infer competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.